molecular formula C8H15ClN2O B2495146 (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-11-6

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No. B2495146
M. Wt: 190.67
InChI Key: MCDKHLQMAKSRPY-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrroles and pyrazines involves the use of Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles, demonstrating the versatility of catalytic systems in obtaining heterocyclic compounds. These reactions yield 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates, highlighting the influence of reaction conditions and catalysts on product distribution (Rostovskii et al., 2017). Additionally, a facile synthesis method for hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines showcases a two-step protocol involving AuBr3-catalyzed coupling and intramolecular [3 + 2] dipolar cycloaddition reactions, emphasizing the role of gold catalysis in heterocyclic synthesis (Dhondge et al., 2013).

Scientific Research Applications

1. Domino Approach to Pyrazino-indoles and Pyrroles

An efficient and flexible approach to biologically relevant dihydropyrazino[1,2-a]indol-1(2H)ones and dihydropyrrolo[1,2-a]pyrazin-1(2H)ones was disclosed, utilizing a domino Michael/intramolecular nucleophilic substitution pathway. This method is significant for chemoselective and regioselective processes in the production of these compounds, highlighting their potential in various scientific applications (Palomba et al., 2018).

2. Structural Studies and Isolation from Burkholderia Thailandensis MSMB43

The compound, a cyclic dipeptide isolated from Burkholderia thailandensis MSMB43, shows specific structural features. X-ray crystallography was used to determine the absolute configurations of the chiral centers, revealing detailed insights into the compound's structure and potential interactions (Liu et al., 2012).

3. Enantiomerically Pure Piperazines Synthesis

A method for synthesizing enantiomerically pure piperazines was developed, demonstrating the utility of the compound in generating structurally specific and optically active molecules. This approach is important for the creation of compounds with potential pharmaceutical applications (Harish & Periasamy, 2017).

4. Switchable Synthesis of Pyrroles and Pyrazines

A study on the switchable synthesis of pyrroles and pyrazines highlighted the versatile nature of the compound, indicating its significance in synthetic chemistry. The research provided insights into the influence of catalysts on product distribution, which is crucial for tailoring the synthesis according to specific requirements (Rostovskii et al., 2017).

5. Synthesis and Properties of N-unsubstituted Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones

This research explored the synthesis and properties of novel heterocyclic systems, demonstrating the compound's relevance in the development of new chemical entities. The study presented transformations leading to a variety of heterocyclic systems, highlighting the compound's role in expanding the chemical space (Mokrov et al., 2011).

6. Design and Preparation via 1H-3,4-Dihydropyrrolo[1,2-a] Pyrazin-1-One Route

A method for preparing 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one was detailed, showcasing the compound's utility in synthesizing complex molecules. The research is significant for its methodological approach, offering a pathway for creating compounds with potential applications in various scientific fields (Guo et al., 2011).

Safety And Hazards

For safety and hazards information, it’s best to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKHLQMAKSRPY-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

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